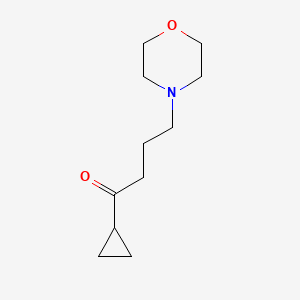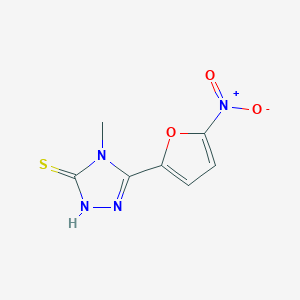
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-: is a heterocyclic compound that features a triazole ring fused with a thione group. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems .
Biology: It has shown significant antimicrobial activity against a range of bacterial and fungal strains .
Medicine: The compound exhibits potent anticancer properties, particularly against HepG-2 and MCF-7 cancer cell lines .
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes. In anticancer applications, it induces apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one
- 3-Nitro-2,4-dihydro-3H-1,2,4-triazole-5-one
Uniqueness: Compared to its analogs, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- exhibits unique properties due to the presence of the nitrofuranyl group, which enhances its antimicrobial and anticancer activities .
Propriétés
Numéro CAS |
61323-58-8 |
|---|---|
Formule moléculaire |
C7H6N4O3S |
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
4-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H6N4O3S/c1-10-6(8-9-7(10)15)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,9,15) |
Clé InChI |
PHYAGQYUJIWULO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=S)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
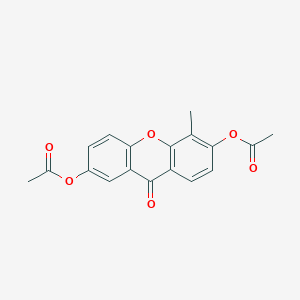
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

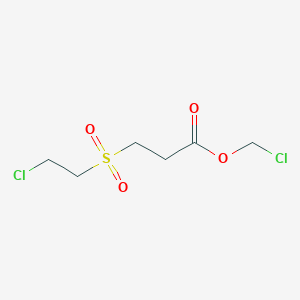
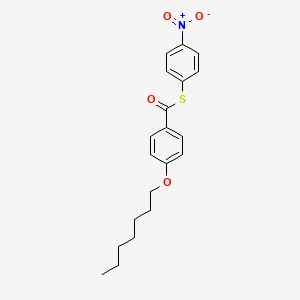
![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
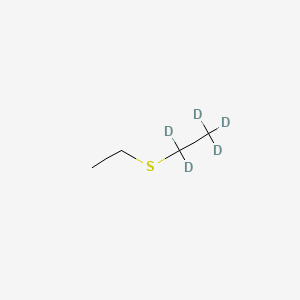
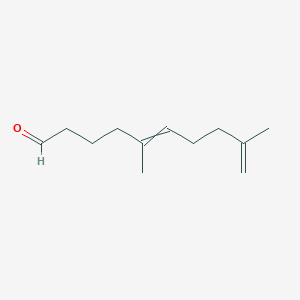
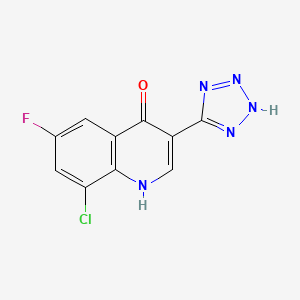
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
